Selective Inhibition of Human Eosinophil Peroxidase (EPX) Over Myeloperoxidase (MPO) in Functional Assays
This compound exhibits a markedly stronger inhibition of human eosinophil peroxidase (EPX) compared to myeloperoxidase (MPO). In a cell-free assay measuring bromination activity, the IC50 for EPX was 360 nM [1]. In contrast, its activity against MPO was significantly weaker, with an IC50 of 42,000 nM (42 µM) when measured via luminometry in a human neutrophil assay, representing over a 100-fold difference in potency [2]. This selectivity profile differentiates it from other MPO/EPX inhibitors that may have broad-spectrum or reverse selectivity.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Activity against Myeloperoxidase (MPO) for the same compound |
| Quantified Difference | 116-fold less potent against MPO (IC50 = 42,000 nM) |
| Conditions | Human EPX bromination activity with tyrosine as substrate, 10 min incubation; MPO activity measured in human neutrophils by luminometry, 3 min incubation. |
Why This Matters
For researchers investigating eosinophil-related pathologies or developing targeted EPX inhibitors, this selectivity profile is crucial, as it reduces the risk of off-target MPO inhibition and provides a more specific chemical tool.
- [1] BindingDB. BDBM50554035, CHEMBL4790231: Affinity Data for Human Eosinophil Peroxidase (EPX). Accessed 2026. View Source
- [2] BindingDB. BDBM50554035, CHEMBL4790231: Affinity Data for Human Myeloperoxidase (MPO). Accessed 2026. View Source
